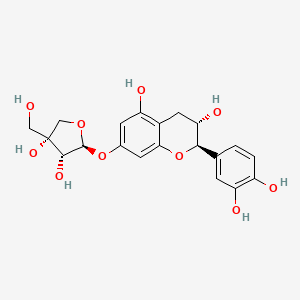

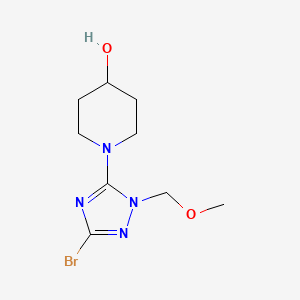

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

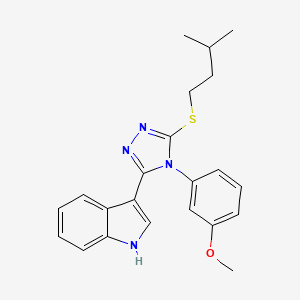

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol (hereinafter referred to as “BMTP”) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BMTP has been shown to possess a wide range of properties, including antifungal, antibacterial, and anti-inflammatory activities, as well as potential applications in the treatment of cancer.

Scientific Research Applications

Synthesis and Antiproliferative Activities

The compound 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol has been investigated for various scientific applications. One notable study focused on the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. These hybrids were synthesized through a series of reactions, including a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition with different terminal alkynes. The resulting novel 1,4-disubstituted diastereomers were then subjected to antiproliferative activity tests in vitro using four malignant human cell lines of gynecological origin. The study provided valuable insights into the potential applications of such compounds in the medical field, especially in cancer treatment (Kiss et al., 2019).

Molecular Stabilities and Anticancer Activities

Another research area involving this compound delves into its molecular stabilities, conformational analyses, and molecular docking studies, particularly focusing on its derivatives as potential EGFR inhibitors. These studies are crucial in understanding the anticancer properties of the compound. One such study investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The research highlighted the most stable states of these structures and their potential anti-cancer activity, providing a scientific basis for further exploration of these compounds in cancer treatment (Karayel, 2021).

Synthesis, Antimicrobial, and Anti-inflammatory Activities

The compound has also been studied for its synthesis, antimicrobial, and anti-inflammatory activities. A particular study reported the synthesis of N-Mannich bases and various derivatives, testing them for activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Some compounds displayed potent antibacterial activity, and a few also showed good dose-dependent anti-inflammatory activity. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (Al-Abdullah et al., 2014).

Anticancer Evaluation of Derivatives

Further research has been conducted on the synthesis of derivatives of this compound and their evaluation for anticancer activity. A study reported the synthesis of novel 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening for anticancer activity against a panel of 60 cell lines derived from various cancer types. The study provided valuable data on the potential of these derivatives as anticancer agents (Bekircan et al., 2008).

properties

IUPAC Name |

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHRTYZYDPPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)